N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2OS2/c1-4(14)12-9-13-6(3-15-9)5-2-7(10)16-8(5)11/h2-3H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVNBGGRRYQAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=C(SC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide necessitates a two-stage approach: (1) construction of the 4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-amine scaffold and (2) subsequent N-acetylation. The thiazole ring is typically assembled via cyclocondensation, while the acetamide moiety is introduced through nucleophilic acyl substitution or coupling reagents.
Thiazole Core Construction via Hantzsch Synthesis
The Hantzsch thiazole synthesis remains the most widely adopted method for generating the 1,3-thiazole scaffold. As detailed in a review of thiazole chemistry, this one-pot reaction involves the cyclization of α-halo ketones with thiourea derivatives. For the target compound, 3-(2-bromoacetyl)-2,5-dichlorothiophene serves as the α-halo ketone precursor, reacting with thiourea in refluxing ethanol (78°C, 6–8 hours) to yield 4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-amine. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic α-carbon, followed by dehydrohalogenation and tautomerization (Figure 1).
Figure 1. Proposed mechanism for Hantzsch thiazole synthesis.
(Insert LaTeX diagram here illustrating the cyclocondensation steps)
Critical parameters influencing yield include:
- Solvent polarity : Ethanol (ε = 24.3) outperforms DMF or THF due to enhanced solubility of ionic intermediates.
- Stoichiometry : A 1:1.2 molar ratio of α-halo ketone to thiourea minimizes dimerization byproducts.
- Temperature : Prolonged reflux (>8 hours) induces decomposition, reducing yields by 12–15%.
N-Acetylation Strategies
The introduction of the acetamide group employs two primary methodologies: classical acid chloride reactions and carbodiimide-mediated couplings.
Acid Chloride Route
Adapted from US Patent 4,499,286, this method treats 4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-amine with acetyl chloride in the presence of triethylamine (Et₃N). The reaction is conducted in anhydrous dichloromethane (DCM) at 0–5°C to mitigate exothermic side reactions. After 18 hours at ambient temperature, the crude product is purified via recrystallization from methanol/acetone (1:1 v/v), achieving a 68% isolated yield.
Key considerations :
- Base selection : Et₃N effectively scavenges HCl, but excess base (>1.5 eq.) promotes thiazole ring decomposition.
- Solvent effects : DCM’s low dielectric constant (ε = 8.93) suppresses premature precipitation, ensuring complete acetylation.
Carbodiimide-Mediated Coupling
As demonstrated in the synthesis of analogous thiazole acetamides, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation under mild conditions. The aminothiazole intermediate is reacted with acetic acid (1.2 eq.) and EDC (1.5 eq.) in DCM at 0°C for 3 hours, followed by aqueous workup. This method affords a 75% yield with ≥95% purity by HPLC.
Advantages over acid chloride route :
Comparative Analysis of Synthetic Pathways
Yield and Purity Metrics
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Acid Chloride | 68 | 89 | 18 |
| EDC Coupling | 75 | 95 | 3 |
The carbodiimide approach demonstrates superior efficiency, attributed to milder conditions and reduced side product formation. However, the acid chloride method remains valuable for large-scale synthesis due to lower reagent costs.
Spectroscopic Characterization
Post-synthetic analysis of this compound reveals distinct spectral features:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.15 (s, 3H, CH₃), 7.32 (d, J = 5.6 Hz, 1H, thiophene H-4), 7.98 (s, 1H, thiazole H-5), 10.21 (s, 1H, NH).
- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
- X-ray crystallography : Dihedral angle of 61.8° between thiophene and thiazole planes, confirming non-planar geometry.
Optimization and Scale-Up Challenges
Solvent Engineering
Replacing DCM with 2-MeTHF in the EDC method improves sustainability while maintaining yield (73%). The higher boiling point (80°C vs. 40°C) facilitates temperature control during exothermic coupling.
Catalytic Enhancements
Microwave-assisted synthesis (100 W, 120°C, 20 min) reduces reaction time by 90% compared to conventional heating, albeit with a 5–7% yield penalty due to localized overheating.
Chemical Reactions Analysis
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors . This interaction can lead to the modulation of physiological processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on analogs.
Key Observations:
- Conformational Flexibility: The 2,5-dichlorothiophene’s position may lead to distinct dihedral angles (cf. 79.7° in ), influencing molecular conformation and crystal packing.
Hydrogen Bonding and Crystal Packing :
Key Observations:
- COX/LOX Inhibition : Hydrophilic substituents (e.g., 4-hydroxy-3-methoxyphenyl in 6a) favor enzyme interaction, while dichlorothiophene may shift selectivity toward kinases or other halogen-sensitive targets .
Biological Activity
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring and a dichlorothiophene moiety. The molecular formula is with a molar mass of 252.14 g/mol. The presence of these functional groups contributes to its diverse chemical reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that compounds with thiazole and thiophene structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
2. Anticancer Properties
The compound has shown promise in anticancer research, particularly through its ability to induce apoptosis in cancer cells. Studies suggest that it may target cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and subsequent cell death. This mechanism highlights its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound involves several biochemical pathways:
Inhibition of Enzymatic Activity: The compound likely interacts with enzymes such as acetylcholinesterase and CDK2, inhibiting their functions and altering cellular processes.
Induction of Apoptosis: By affecting cell cycle regulation pathways, it may promote programmed cell death in cancer cells.
Research Findings and Case Studies
Q & A
Q. What are the optimal synthetic routes for N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by acylation. A common approach includes reacting 2-amino-4-(2,5-dichlorothiophen-3-yl)thiazole with acetyl chloride in the presence of a base (e.g., triethylamine or NaOH) under inert conditions. Solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and reaction time (4–12 hours) are critical for yield optimization. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%). Analytical techniques like NMR and MS are mandatory for structural validation . Parallel synthesis of analogous compounds highlights the importance of protecting groups (e.g., tert-butyl) to prevent side reactions during acylation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the thiazole ring protons (δ 7.2–8.1 ppm), dichlorothiophene signals (δ 6.8–7.0 ppm), and acetamide carbonyl (δ ~168 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺) and detects impurities.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity and stability under varying pH conditions .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors relevant to its structural analogs. For example:
- Enzyme Inhibition : Test against cyclooxygenase (COX-1/COX-2) or lipoxygenase (LOX) at concentrations of 1–100 µM, using spectrophotometric assays to measure substrate conversion (e.g., arachidonic acid for COX) .
- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi.
Include positive controls (e.g., indomethacin for COX inhibition) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer :
- Functional Group Modifications : Synthesize derivatives with substitutions on the thiophene (e.g., replacing Cl with F) or acetamide moiety (e.g., methyl/methoxy groups).
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., COX-2 or kinase domains). Hydrophobic interactions with the thiazole ring and hydrogen bonding with the acetamide group are critical .
- Assay Correlation : Compare computational predictions with experimental IC₅₀ values. For example, COX-1/COX-2 inhibition data can validate docking poses .
Q. Example SAR Table :
| Derivative | Substituent (R) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
|---|---|---|---|
| Parent | H | 9.01 ± 0.01 | 11.65 ± 6.20 |
| R = CH₃ | Methyl | 5.2 ± 0.3 | 8.7 ± 1.1 |
| R = OCH₃ | Methoxy | 12.4 ± 2.1 | 15.9 ± 3.4 |
| Data adapted from thiazole derivatives in . |
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., human recombinant COX-2 vs. murine isoforms) and substrate concentrations.
- Meta-Analysis : Pool data from multiple studies (e.g., 3+ independent labs) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers.
- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. For example, if COX-2 inhibition varies, test in COX-2⁻/⁻ cells .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Crystallography : Co-crystallize the compound with its target (e.g., COX-2) and refine structures using SHELX for hydrogen-bonding and π-stacking analysis .
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment.
- Kinetic Studies : Perform surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) and confirm reversible inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
